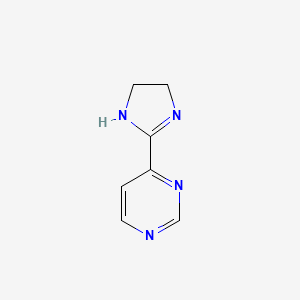![molecular formula C10H12O3 B13105732 Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with a unique bicyclic structure It is characterized by its bicyclo[222]octane framework, which is a common motif in various natural products and synthetic intermediates
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclohexadiene and maleic anhydride under heat can yield the desired bicyclic compound. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a similar framework but lacks the carboxylate and ketone groups.
Uniqueness
Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity. Its combination of a bicyclic structure with a ketone and carboxylate group makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
WSUWWGNOMNPGFC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2CCC1CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


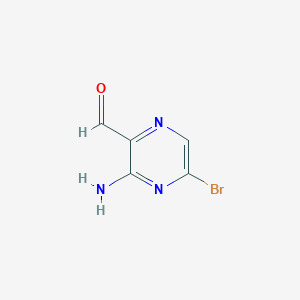
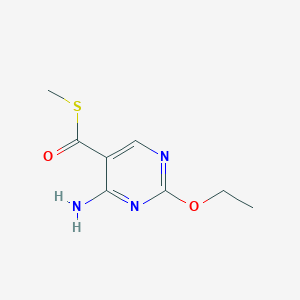
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)
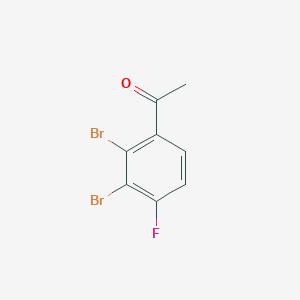
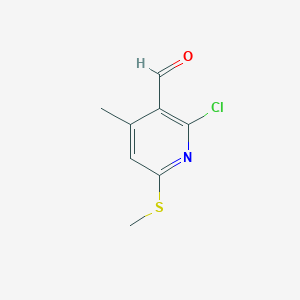
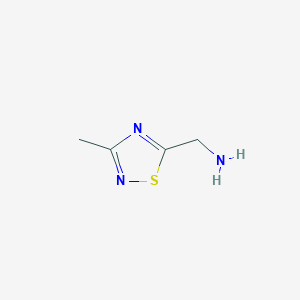
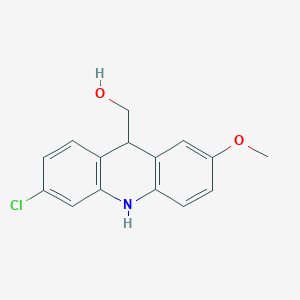
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)

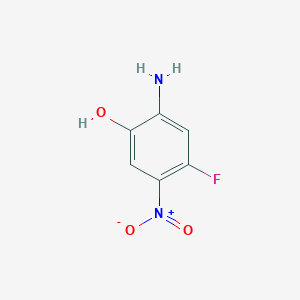

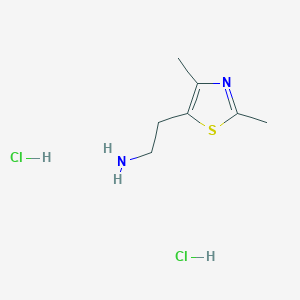
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
